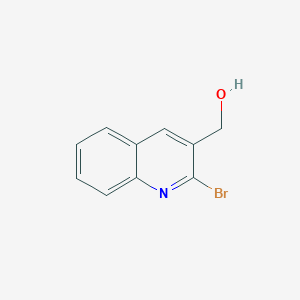

2-Bromoquinoline-3-methanol

CAS No.:

Cat. No.: VC13919412

Molecular Formula: C10H8BrNO

Molecular Weight: 238.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8BrNO |

|---|---|

| Molecular Weight | 238.08 g/mol |

| IUPAC Name | (2-bromoquinolin-3-yl)methanol |

| Standard InChI | InChI=1S/C10H8BrNO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-5,13H,6H2 |

| Standard InChI Key | VAURULGCRWJWHP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Br)CO |

Introduction

Structural and Chemical Identity

Molecular Architecture

2-Bromoquinoline-3-methanol (CHBrNO) consists of a quinoline backbone—a fused bicyclic system comprising a benzene ring and a pyridine ring—with substituents at positions 2 and 3 (Figure 1). The bromine atom at position 2 and the hydroxymethyl (-CHOH) group at position 3 introduce steric and electronic modifications that influence reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

Synthetic Pathways

Bromination of Quinoline Precursors

The JP2001322979A patent outlines a method for synthesizing 3-bromoquinoline hydrobromide by reacting quinoline salts with bromine in a solvent, followed by recrystallization using a water-alcohol mixture . Adapting this protocol, 2-bromoquinoline-3-methanol could theoretically be synthesized via regioselective bromination at position 2, followed by hydroxymethylation at position 3.

Critical Steps:

-

Regioselective Bromination:

-

Hydroxymethylation:

Alternative Routes via Lithiation

Kobayashi et al. demonstrated the utility of butyllithium in bromine/lithium exchange reactions to functionalize quinoline derivatives . Applying this strategy:

-

Start with 2,3-dibromoquinoline.

-

Perform selective lithiation at position 3 using butyllithium at -78°C.

Yield Optimization:

-

Recrystallization in mixed solvents (water:ethanol = 1:3) improves purity, as seen in 3-bromoquinoline hydrobromide synthesis .

Physicochemical Characterization

Spectral Data (Predicted)

-

H NMR (CDCl):

-

IR (KBr):

Solubility and Stability

-

Solubility: Moderate in polar aprotic solvents (DMF, DMSO), low in water .

-

Stability: Sensitive to light and moisture; storage under inert gas recommended.

Applications in Drug Discovery and Materials Science

Materials Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume